molecular formula C13H19NO5 B14893473 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione

Cat. No.: B14893473
M. Wt: 269.29 g/mol
InChI Key: UMCJPXBFWWLJFS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione is a complex organic compound that features a dioxane ring substituted with a piperidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the piperidinyl ethyl group through a series of substitution and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the piperidinyl ethyl group, making it less complex.

    5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione: Similar structure but without the dimethyl substitution.

    2,2-Dimethyl-5-(2-hydroxyethyl)-1,3-dioxane-4,6-dione: Contains a hydroxyethyl group instead of the piperidinyl ethyl group.

Uniqueness

2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione is unique due to the presence of both the dimethyl and piperidinyl ethyl groups, which confer distinct chemical and physical properties. These features might enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

2,2-dimethyl-5-(2-oxo-2-piperidin-4-ylethyl)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H19NO5/c1-13(2)18-11(16)9(12(17)19-13)7-10(15)8-3-5-14-6-4-8/h8-9,14H,3-7H2,1-2H3

InChI Key

UMCJPXBFWWLJFS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC(=O)C2CCNCC2)C

Origin of Product

United States

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